Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate
Description
Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is a piperidine-derived compound characterized by a tert-butyl carbamate group at position 1, two methyl substituents at position 3, and a formyl (aldehyde) group at position 5. This structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, while the formyl group enables further functionalization via nucleophilic addition or condensation reactions.
Properties
IUPAC Name |
tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)6-13(4,5)9-14/h8,10H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJWKFGEZKWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the formyl group, where nucleophiles can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Piperidine derivatives are known for their diverse biological activities, and this compound could be a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate depends on its specific interactions with molecular targets. The formyl group can participate in various chemical reactions, while the piperidine ring can interact with biological receptors. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate include:
Key Observations:
- Reactivity: The formyl group (-CHO) in the target compound is more electrophilic than the amino (-NH₂) or hydroxyl (-OH) groups in analogs, enabling distinct reactivity in nucleophilic additions (e.g., Grignard reactions) .
- Stability: Compared to trifluoromethyl (-CF₃) derivatives, the formyl group may reduce stability under basic or oxidizing conditions due to aldehyde sensitivity .
- Synthetic Utility: The Boc-protected amine in all analogs ensures compatibility with acidic/basic reaction conditions, while the substituent at position 5 dictates downstream applications (e.g., amino for peptide coupling, formyl for aldehyde-based ligation) .
Physical and Spectroscopic Properties
- Melting Points: Analogous compounds exhibit variable melting points influenced by substituents. For example: tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5): 102–105°C . tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate: Liquid at room temperature . The formyl-substituted compound is expected to have a lower melting point than crystalline amino derivatives due to reduced hydrogen bonding .
- Spectroscopic Data: NMR: In analogs, the Boc group typically resonates at δ ~1.4 ppm (tert-butyl) and ~155 ppm (carbonyl carbon) in $^{1}\text{H}$ and $^{13}\text{C}$ NMR, respectively. The formyl proton (-CHO) would appear at δ ~9–10 ppm in $^{1}\text{H}$ NMR, distinct from amino (δ ~1–3 ppm) or hydroxyl (δ ~1–5 ppm) signals . MS: Molecular ion peaks for Boc-protected analogs are typically observed at m/z = [M+H]⁺ (e.g., m/z 229.32 for the hydroxy derivative) .
Biological Activity
Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, reactivity, and pharmacological implications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted at the 5-position with a formyl group and at the 1-position with a tert-butyl carboxylate. Its molecular formula is CHN\O, which indicates the presence of functional groups that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine ring.
- Introduction of the tert-butyl carboxylate group.
- Addition of the formyl group.
This synthetic route is crucial for obtaining the compound in sufficient purity and yield for further biological studies.
Comparative Analysis with Similar Compounds
To understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate | Hydroxy group instead of formyl | Potential neuroprotective effects |
| Tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate | Different substitution on the piperidine ring | Antidepressant-like effects |
| Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | Contains amino group and fluorine atoms | Anticancer properties |
These comparisons highlight how variations in substitution can significantly influence biological activity.
The mechanism by which this compound exerts its effects is not fully elucidated; however, it may involve interactions with various biological targets due to the presence of reactive functional groups. The formyl group in particular could facilitate nucleophilic attacks by biological molecules, leading to diverse chemical transformations relevant to drug design.
Case Studies and Research Findings
- Pharmacological Studies: Research involving piperidine derivatives has demonstrated their potential in modulating neurotransmitter systems. For instance, compounds similar to tert-butyl 5-formyl-3,3-dimethylpiperidine have been shown to interact with dopamine and serotonin receptors, indicating possible applications in treating mood disorders.
- Cytotoxicity Assessments: Studies on structurally related compounds have revealed cytotoxic effects against various cancer cell lines. For example, certain piperidine derivatives were found to induce apoptosis in malignant cells through mechanisms involving caspase activation and mitochondrial membrane depolarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
